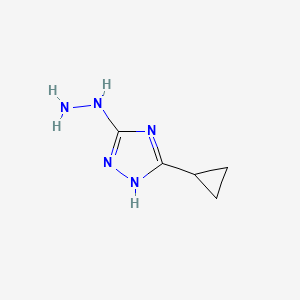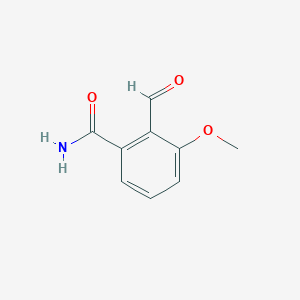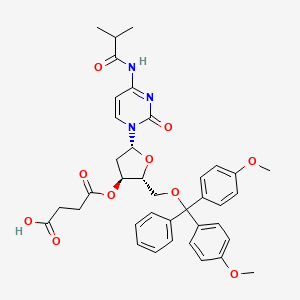![molecular formula C9H11N3OS B13111766 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound that belongs to the class of isothiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-6-propyl-2-aminopyrimidine with a thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Amino or thio-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of neuroprotection, the compound may exert its effects by modulating signaling pathways involved in inflammation and apoptosis.
Comparación Con Compuestos Similares
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Thiazolo[4,5-b]pyridine: Studied for its antimicrobial and anticancer properties.
Triazolo[1,5-c]pyrimidine: Explored for its neuroprotective and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Propiedades
Fórmula molecular |
C9H11N3OS |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
3-methyl-6-propyl-3aH-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h7H,3-4H2,1-2H3 |
Clave InChI |
IVJSVFJCUZXEBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=O)C2C(=NSC2=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















